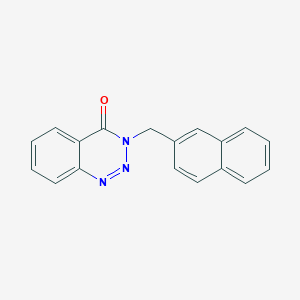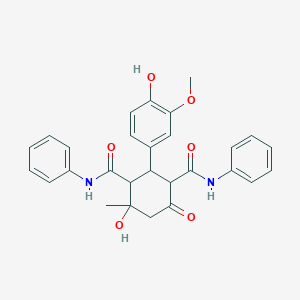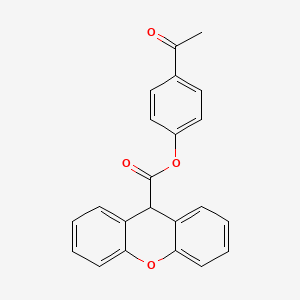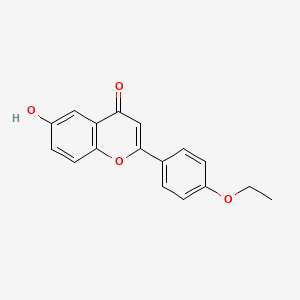
3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthylmethyl group attached to a benzotriazinone core, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common method includes the alkylation of β-naphthol with dimethyl sulfate to form β-naphthyl methyl ether, followed by further reactions to introduce the benzotriazinone moiety . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as the Williamson ether synthesis or acid-catalyzed alkylation are employed, with careful monitoring of reaction parameters to optimize production .
化学反応の分析
Types of Reactions
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylmethanol derivatives .
科学的研究の応用
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the naphthylmethyl group, which enhances binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-Methoxynaphthalene: Shares the naphthyl group but lacks the benzotriazinone moiety.
β-Naphthol methyl ether: Similar in structure but differs in functional groups and reactivity.
特性
分子式 |
C18H13N3O |
|---|---|
分子量 |
287.3 g/mol |
IUPAC名 |
3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C18H13N3O/c22-18-16-7-3-4-8-17(16)19-20-21(18)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 |
InChIキー |
GPVFRACUWILTOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C4=CC=CC=C4N=N3 |
溶解性 |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromobenzyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B10876494.png)

![5-(2-hydroxyphenyl)-N,N-dimethyl-3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1H-1,2,4-triazole-1-sulfonamide](/img/structure/B10876502.png)
![{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-1H-benzimidazol-6-yl}(phenyl)methanone](/img/structure/B10876503.png)
![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10876509.png)
![1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)ethanone](/img/structure/B10876515.png)
![5-(4-Fluorophenyl)-2-({[2-(4-hexanoylpiperazin-1-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B10876524.png)
![4-methyl-13-propyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B10876527.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(1,3-thiazol-2-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10876536.png)


![2-Benzyl-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10876548.png)
![N-[2-benzyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10876555.png)
